[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid
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Overview
Description
[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butyl chain, which is further substituted with an octadecanoyloxy group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid typically involves the esterification of phosphonic acid with an appropriate alcohol, followed by the introduction of the octadecanoyloxy group. One common method involves the reaction of phosphonic acid with 4-(hydroxymethyl)-3-oxobutyl octadecanoate under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification steps, such as distillation and recrystallization, are employed to remove any impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyphosphonic acid derivatives.
Substitution: The phosphonic acid group can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, such as hydroxyphosphonic acids, phosphonate esters, and phosphonic acid salts .
Scientific Research Applications
Chemistry
In chemistry, [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid is used as a precursor for the synthesis of various organophosphorus compounds.
Biology
In biological research, this compound is investigated for its potential as a bioisostere for phosphate groups in biomolecules. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents. The phosphonic acid group can mimic phosphate groups in biological systems, allowing for the development of drugs with improved efficacy and selectivity .
Industry
In industry, this compound is used in the formulation of specialty chemicals, such as surfactants and corrosion inhibitors. Its ability to form stable complexes with metal ions makes it valuable in water treatment and other industrial processes .
Mechanism of Action
The mechanism of action of [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition or modulation of enzymatic activity, making the compound useful in various therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: The parent compound, phosphonic acid, shares the phosphonic acid functional group but lacks the octadecanoyloxy and keto substituents.
Phosphonate Esters: These compounds contain the phosphonic acid group esterified with various alcohols, similar to [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid.
Bisphosphonates: These compounds feature two phosphonic acid groups and are commonly used in the treatment of bone diseases.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octadecanoyloxy group enhances its lipophilicity, while the keto group provides additional reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
64055-13-6 |
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Molecular Formula |
C22H43O6P |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4-octadecanoyloxy-3-oxobutyl)phosphonic acid |
InChI |
InChI=1S/C22H43O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)28-20-21(23)18-19-29(25,26)27/h2-20H2,1H3,(H2,25,26,27) |
InChI Key |
GIHZIPNQOLWOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)CCP(=O)(O)O |
Origin of Product |
United States |
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